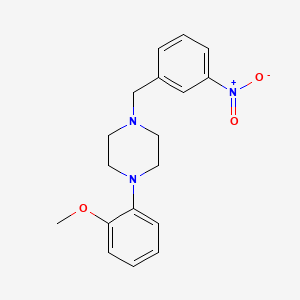

![molecular formula C22H33N3O2 B5550978 8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis Approach : Various synthesis methods for diazaspiro compounds have been explored. A study details the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from specific reactants like barbituric acid and 2-thiobarbituric acid under refluxing conditions without a catalyst (Ahmed et al., 2012).

- Stereochemical Control : Efficient methods for the stereoselective synthesis of diazaspiro derivatives have been reported, demonstrating the ability to control stereochemistry in these molecules (Ibuka et al., 1981).

Molecular Structure Analysis

- Structural Determination : The molecular structure of diazaspiro compounds is typically elucidated using techniques like NMR and X-ray crystallography. One study revealed the preference for a chair conformation in the cyclohexanone unit of spirocycles (Islam et al., 2017).

Chemical Reactions and Properties

- Reactivity and Transformations : Diazaspiro compounds exhibit diverse reactivity, forming various derivatives through reactions like Michael addition. Their chemical properties can be modified through different synthetic routes (Aggarwal et al., 2014).

Physical Properties Analysis

- Solvent Effects : The solvent effect on the spectral properties of diazaspiro compounds has been studied, with findings showing variations in stokes shift with different solvent polarities (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

- Spectroscopic Properties : Spectroscopic studies, including solvatochromic analysis and TDDFT calculations, provide insights into the chemical properties of diazaspiro compounds. These studies help understand their behavior in different environments and their electronic properties (Aggarwal & Khurana, 2015).

科学的研究の応用

Catalyst-Free Synthesis and Structural Insights

An efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, was developed using a double Michael addition reaction. This method offers high yields and short reaction times, highlighting the compound's structural intricacies and potential for further chemical exploration (Aggarwal, Vij, & Khurana, 2014).

Antagonistic Properties and Therapeutic Potential

Diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the CCR8 receptor, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthetic Methodologies

Innovative synthetic methodologies enable the construction of substituted 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of pyridine substrates. This process demonstrates the compound's versatility in chemical synthesis and potential for creating diverse molecular architectures (Parameswarappa & Pigge, 2011).

Bioactivity and Pharmaceutical Applications

A review of the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds revealed their potential for treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This showcases the therapeutic potential of these compounds in pharmaceutical research (Blanco‐Ania, Heus, & Rutjes, 2017).

Immunomodulatory Effects

Research into 3,9-diazaspiro[5.5]undecane-based γ-aminobutyric acid type A (GABAAR) receptor antagonists has unveiled their low cellular membrane permeability and potential immunomodulatory effects. These findings open new avenues for exploring these compounds' utility in peripheral GABAAR inhibition and immunomodulation (Bavo et al., 2021).

特性

IUPAC Name |

8-(2-ethylpyridine-4-carbonyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2/c1-4-19-14-18(7-11-23-19)21(27)25-12-5-9-22(16-25)10-6-20(26)24(15-22)13-8-17(2)3/h7,11,14,17H,4-6,8-10,12-13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJFEVOMBBWIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)